molecular formula C23H18BrN3O4S B300483 N-{[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide

N-{[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide

Cat. No. B300483
M. Wt: 512.4 g/mol
InChI Key: PIIPPVDPUNCQIU-UHFFFAOYSA-N
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Description

N-{[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide, also known as BMB-4, is a synthetic compound that has gained attention for its potential applications in scientific research.

Mechanism of Action

N-{[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide works by inhibiting the activity of a protein called heat shock protein 90 (HSP90), which is involved in the folding and stabilization of various proteins in the cell. By inhibiting HSP90, N-{[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide disrupts the function of various proteins that are essential for cancer cell growth and survival, leading to cell death.
Biochemical and Physiological Effects
N-{[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide has been shown to have a range of biochemical and physiological effects, including inhibition of cancer cell growth, inhibition of beta-amyloid peptide aggregation, and induction of cell death. It has also been shown to have low toxicity in animal models, suggesting that it may be a safe and effective candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide for lab experiments is its specificity for HSP90, which makes it a useful tool for studying the function of this protein in various cellular processes. However, N-{[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide is a complex compound that requires careful handling and purification, which can be time-consuming and expensive. Additionally, its potential use in cancer therapy is still in the early stages of development, and further research is needed to determine its efficacy and safety in humans.

Future Directions

There are several potential future directions for research on N-{[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide. One area of interest is the development of more efficient and cost-effective synthesis methods for N-{[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide, which could facilitate its use in a wider range of research applications. Another area of interest is the development of more specific inhibitors of HSP90, which could provide new insights into the function of this protein in various cellular processes. Finally, further research is needed to determine the efficacy and safety of N-{[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide in humans, particularly in the context of cancer therapy.

Synthesis Methods

N-{[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide is synthesized through a multi-step process involving the reaction of various chemical compounds. The detailed synthesis method is beyond the scope of this paper, but it is worth noting that N-{[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide is a complex compound that requires careful handling and purification.

Scientific Research Applications

N-{[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide has shown promise in various scientific research applications, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. N-{[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of the disease.

properties

Product Name

N-{[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide

Molecular Formula

C23H18BrN3O4S

Molecular Weight

512.4 g/mol

IUPAC Name

N-[[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-methoxybenzamide

InChI

InChI=1S/C23H18BrN3O4S/c1-29-16-7-3-13(4-8-16)21(28)27-23(32)25-15-6-10-20-18(12-15)26-22(31-20)14-5-9-19(30-2)17(24)11-14/h3-12H,1-2H3,(H2,25,27,28,32)

InChI Key

PIIPPVDPUNCQIU-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4)OC)Br

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4)OC)Br

Origin of Product

United States

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